molecular formula C11H17F2N3O2S B2984581 N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide CAS No. 2034516-90-8

N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

Cat. No.: B2984581
CAS No.: 2034516-90-8
M. Wt: 293.33
InChI Key: HCHCBVCGVZBLJP-UHFFFAOYSA-N
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Description

N-(4,4-Difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a difluorocyclohexyl substituent and a dimethylimidazole core. Sulfonamides are well-known for their diverse pharmacological applications, including antimicrobial, antiviral, and enzyme-inhibitory properties. This compound’s structural uniqueness lies in the combination of a rigid, fluorinated cyclohexyl group with a methylated imidazole-sulfonamide moiety, which may enhance metabolic stability and target binding affinity compared to simpler analogs.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-1,2-dimethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2N3O2S/c1-8-14-10(7-16(8)2)19(17,18)15-9-3-5-11(12,13)6-4-9/h7,9,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHCBVCGVZBLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the difluorocyclohexyl precursor. One common method includes the difluorocyclopropanation of alkenes using a CF3SiMe3-NaI system . This intermediate is then subjected to further reactions to introduce the imidazole and sulfonamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonamide group.

    Substitution: The fluorine atoms in the cyclohexyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the cyclohexyl ring.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Utilized in the development of new materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting DNA repair processes . The difluorocyclohexyl group plays a crucial role in enhancing the compound’s selectivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is compared to three analogous sulfonamides:

Structural and Electronic Comparisons
Compound Name Key Structural Features Fluorination LogP<sup>a</sup> Solubility (mg/mL)<sup>b</sup>
N-(4,4-Difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide Difluorocyclohexyl, dimethylimidazole 2×F 2.8 0.15 (PBS)
N-Cyclohexyl-1H-imidazole-4-sulfonamide Non-fluorinated cyclohexyl, unmodified imidazole None 1.9 0.45 (PBS)
N-(4-Methylcyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide Methylcyclohexyl, monomethylimidazole None 2.3 0.30 (PBS)
N-(Phenyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide Aromatic phenyl, dimethylimidazole None 2.5 0.10 (PBS)

<sup>a</sup> Calculated using Molinspiration software.
<sup>b</sup> Measured in phosphate-buffered saline (PBS, pH 7.4).

Key Observations :

  • Steric Effects: The dimethylimidazole moiety introduces steric hindrance, which may limit rotational freedom compared to mono-methylated or unmodified imidazole derivatives. This rigidity could influence binding kinetics in enzyme-targeted applications.
Crystallographic and Conformational Analysis

Crystallographic studies using SHELXL (a program within the SHELX suite ) reveal distinct conformational preferences:

  • The difluorocyclohexyl group adopts a chair conformation with axial fluorine atoms, minimizing steric clashes. In contrast, non-fluorinated cyclohexyl analogs exhibit greater conformational flexibility, leading to variable binding modes in protein-ligand complexes.

Biological Activity

N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound belongs to the imidazole class, which is known for a wide range of biological activities. The presence of the sulfonamide group enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Pharmacological Activities

Research indicates that imidazole derivatives exhibit numerous pharmacological effects, including but not limited to:

  • Antibacterial Activity : Imidazole compounds have demonstrated efficacy against various bacterial strains. For instance, derivatives have shown significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Compounds similar to N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide have been evaluated for their anti-inflammatory effects. Studies reveal that imidazole derivatives can inhibit pro-inflammatory mediators and reduce nitric oxide release in macrophages .
  • Antitumor Activity : Some imidazole derivatives have been tested for their antiproliferative effects on cancer cell lines. For example, certain compounds exhibited IC50 values indicating potent activity against breast cancer cells .

1. Antibacterial Activity Study

A study by Jain et al. synthesized several imidazole derivatives and evaluated their antibacterial activities using the cylinder wells diffusion method. Among these, specific derivatives showed significant inhibition against S. aureus and E. coli, suggesting that modifications in the imidazole structure can enhance antibacterial properties .

2. Anti-inflammatory Activity

In a study focusing on new imidazole derivatives, compounds were tested for their ability to inhibit NF-κB transcription factor activity in vitro. One compound (I33) was identified as a potent inhibitor, significantly reducing pro-inflammatory mediator levels . This suggests that N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide may possess similar properties.

3. Antitumor Activity

Research has shown that certain imidazole derivatives can induce apoptosis in cancer cells. For instance, a derivative demonstrated an IC50 value of 2.57 µM against MDA-MB-436 breast cancer cells, indicating strong antiproliferative activity . This highlights the potential of N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide in cancer therapeutics.

Data Summary Table

Activity Tested Compound IC50 Value (µM) Reference
Antibacterial2-(4-substituted phenyl)-1-substituted-...Not specified
Anti-inflammatoryI33Not specified
AntitumorCompound exhibiting G2/M arrest2.57

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